molecular formula C11H14N2O2 B5311207 Isoxazole, 4,4'-methylenebis[3,5-dimethyl-

Isoxazole, 4,4'-methylenebis[3,5-dimethyl-

Cat. No.: B5311207
M. Wt: 206.24 g/mol
InChI Key: AYBJTGVTOXTFFP-UHFFFAOYSA-N
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Description

Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole derivatives can be synthesized through various methods, including metal-free synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high purity and yield. The use of homogeneous and heterogeneous catalysts is common in industrial settings to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oximes, while reduction reactions can produce amines .

Scientific Research Applications

Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoxazole, 4,4’-methylenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit p38 MAP kinase, which is involved in inflammatory responses .

Comparison with Similar Compounds

Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and biological activities, making each unique in its applications and effects .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-6-10(8(3)14-12-6)5-11-7(2)13-15-9(11)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJTGVTOXTFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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